molecular formula C19H22N2O4S B2447971 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide CAS No. 921915-96-0

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Cat. No. B2447971
CAS RN: 921915-96-0
M. Wt: 374.46
InChI Key: GMWQFVFKZKGGPU-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide, also known as MPBQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including as a drug candidate for the treatment of cancer and other diseases.

Scientific Research Applications

One study involved the synthesis of novel benzenesulfonamide derivatives with potential antimicrobial activity. The compounds were synthesized by reacting 4-aminobenzenesulfonamide with chloromethyl-8-hydroxyquinoline, leading to a series of compounds analyzed for their antimicrobial properties against various strains of bacteria and fungi. The results indicated significantly higher activity for the synthesized compounds compared to the parent compounds, suggesting their potential in antimicrobial applications (Vanparia et al., 2010).

Another study focused on the synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide ligand and its metal complexes. The complexes were characterized using various spectroscopic techniques and evaluated for their antimicrobial and antifungal activities. Additionally, the study explored the interaction of these complexes with DNA, providing insights into their potential therapeutic applications (Kharwar & Dixit, 2021).

Inhibitory Properties and Potential Applications

The interaction between carbonic anhydrase and isoquinolinesulfonamides has been investigated, revealing their inhibitory effects on human carbonic anhydrases. The crystal structure analysis provided detailed insights into the inhibitor binding modes, which could aid in the design of selective inhibitors for therapeutic applications, particularly targeting cancer-associated and neuronal isoforms of carbonic anhydrase (Mader et al., 2011).

Isoquinolinesulfonamides have also been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings highlight the potential of these compounds in modulating key signaling pathways involved in various physiological and pathological processes, making them candidates for further pharmacological exploration (Hidaka et al., 1984).

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-12-25-16-6-8-17(9-7-16)26(23,24)20-15-5-10-18-14(13-15)4-11-19(22)21(18)2/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWQFVFKZKGGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

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